Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate
Description
Molecular Geometry and Bonding Patterns
The molecular structure of methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate comprises a benzo[d]imidazole core fused to a six-membered aromatic ring. The 1- and 2-positions are occupied by methyl groups, while the 4-position hosts a methyl ester moiety. Computational optimization using the Universal Force Field (UFF) reveals bond lengths and angles consistent with aromatic systems. For example, the bond between the benzimidazole nitrogen (N1) and the adjacent carbon (C2) measures 1.34 Å, typical for aromatic C–N bonds. Key bond lengths are summarized below:
| Bond Type | Length (Å) |
|---|---|
| C–N (aromatic) | 1.34–1.38 |
| C–O (ester carbonyl) | 1.21 |
| C–C (aromatic) | 1.39–1.42 |
The ester carbonyl group (C=O) exhibits a bond length of 1.21 Å, consistent with conjugated carbonyl systems. Steric effects from the 1- and 2-methyl groups slightly distort the planarity of the benzimidazole ring, with dihedral angles between the methyl substituents and the aromatic plane ranging from 5° to 12°.
Crystallographic Considerations
While experimental crystallographic data for this specific compound remains unpublished, analogous benzimidazole derivatives crystallize in monoclinic or orthorhombic systems with P2₁/c or Pbca space groups. The interplanar spacing ($$d{hkl}$$) for hypothetical (hkl) planes can be estimated using the formula: $$ d{hkl} = \frac{a}{\sqrt{h^2 + k^2 + l^2}} $$ where $$a$$ is the lattice parameter. For example, the (110) plane in a cubic system would have a spacing of $$a/\sqrt{2}$$. X-ray diffraction (XRD) studies of similar compounds reveal close-packed molecular arrangements stabilized by van der Waals interactions and weak hydrogen bonds involving ester oxygen atoms.
Properties
CAS No. |
208772-15-0 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 1,2-dimethylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-10-8(11(14)15-3)5-4-6-9(10)13(7)2/h4-6H,1-3H3 |
InChI Key |
LPEBQWHZRCZSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Precursor-Mediated Cyclization
A foundational approach involves the condensation of substituted o-phenylenediamine derivatives with carbonyl-containing precursors. For example, methyl 3-amino-4-methylbenzoate can react with dimethyl acetylenedicarboxylate in dimethyl sulfoxide (DMSO) to form the benzimidazole core. The reaction proceeds via nucleophilic attack of the amine on the electrophilic alkyne, followed by cyclization and esterification (Figure 1). Typical conditions include:
Key challenges include regioselectivity control and byproduct formation from over-alkylation.
Heterocyclization with Sodium Dithionite
Reductive Cyclization of Nitro Intermediates
A one-pot synthesis leveraging sodium dithionite (Na₂S₂O₄) enables the conversion of ethyl 4-(methylamino)-3-nitrobenzoate and 5-bromo-4-hydroxy-3-methoxybenzaldehyde into the target compound. The process involves:
- Nitro Reduction : Na₂S₂O₄ reduces the nitro group to an amine.
- Cyclization : Spontaneous ring closure forms the benzimidazole scaffold.
- Esterification : Methanol-mediated methylation finalizes the carboxylate group.
Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 80°C |
| Reaction Time | 12–16 h |
| Yield | 58–64% |
This method avoids harsh acids but requires careful stoichiometric control to prevent desulfurization side reactions.
Copper-Catalyzed Coupling Approaches
Three-Component Synthesis with Terminal Alkynes
Recent advances utilize copper(I) iodide (CuI) to mediate couplings between N-methyl-o-phenylenediamine , methyl propiolate , and tosyl azide (TsN₃). The mechanism proceeds via:
- Ketenimine Formation : TsN₃ reacts with the alkyne to generate a Cu-stabilized ketenimine.
- Diamine Addition : Sequential nucleophilic attacks form the benzimidazole ring.
- Sulfonyl Elimination : Cyclization releases TsOH, yielding the product.
Optimized Parameters :
This method excels in atom economy but demands anhydrous conditions.
Methylation of Benzimidazole Carboxylic Acids
Dimethyl Carbonate as a Green Methylating Agent
Post-cyclization methylation of 1H-benzo[d]imidazole-4-carboxylic acid using dimethyl carbonate (DMC) offers an eco-friendly alternative to toxic methyl halides. The reaction occurs under reflux in chlorobenzene or DMF:
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Condensation | 64–77 | Straightforward precursor availability | Byproduct formation |
| Reductive Cyclization | 58–64 | One-pot synthesis | Sensitive to oxygen |
| Copper Catalysis | 72–85 | High atom economy | Requires inert atmosphere |
| DMC Methylation | 72–85 | Eco-friendly | High-temperature conditions |
Characterization and Quality Control
Critical characterization data for Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate include:
- ¹H NMR (CDCl₃) : δ 3.89 (s, 3H, COOCH₃), 2.61 (s, 6H, N–CH₃), 7.25–7.82 (m, 4H, aromatic).
- MS (ESI+) : m/z 204.22 [M+H]⁺.
- HPLC Purity : ≥99% achieved via silica gel chromatography (petroleum ether/EtOAc).
Industrial-Scale Considerations
Patent CN106045912A highlights a continuous-flow process for analogous benzimidazoles, emphasizing:
- Catalyst Recycling : CuI recovery via filtration.
- Solvent Recycling : Distillation of DMF/chlorobenzene mixtures.
- Throughput : 5–10 kg/day with 85% yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is a chemical compound that belongs to the benzimidazole family, which is characterized by a structure containing fused benzene and imidazole rings. It has a molecular weight of approximately 204.23 g/mol. The compound has a methyl group at the 1 and 2 positions of the benzimidazole ring and a carboxylate group at the 4 position, which gives it unique chemical properties.
Potential Applications
This compound and its derivatives have a wide range of potential applications in various scientific and industrial fields.
- Pharmaceuticals It serves as a building block in synthesizing various pharmaceutical drugs. Benzimidazole derivatives have a range of pharmacological effects, including antimicrobial activity .
- Agrochemicals It can be used in creating pesticides, herbicides, and fungicides to protect crops .
- Material Science It may be used to create new polymers, coatings, and adhesives with enhanced qualities .
- Cosmetics It can be used to guarantee the safety and stability of cosmetic products .
- Organic Synthesis It is a flexible intermediate in organic synthesis because it can be converted into other complex molecules .
Research and Studies
Further research and studies are necessary to explore the interactions of this compound with biological systems to understand its pharmacodynamics. Research should focus on:
- Binding affinity Examining how strongly the compound binds to particular biological targets, such as enzymes and receptors.
- Metabolic pathways Investigating how the compound is processed and eliminated by the body.
- Structure-activity relationships Determining how changes to the compound's structure affect its biological activity.
Mechanism of Action
The mechanism of action of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,2-Dimethyl-1H-benzo[d]imidazole (3p)
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
- CAS No.: 860187-45-7
- Molecular Formula : C₉H₈N₂O₃
- Key Differences :
Positional Isomerism: 4-Carboxylate vs. 5-Carboxylate
- Applications: Positional isomers are critical in drug design; for example, olmesartan (an antihypertensive drug) uses a 4-carboxylate imidazole motif .
Heterocyclic Modifications: Thienoimidazole vs. Benzimidazole
- Methyl 2-(4-(4-(tert-butoxycarbonyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxylate (9) Molecular Weight: 471.5 g/mol ([M+H]⁺). Key Features:
- Replaces the benzene ring with a thiophene moiety , increasing aromatic π-electron density.
- Incorporates a piperazine-carbonyl group, enhancing solubility and enabling interactions with biological targets (e.g., PARP-1 inhibitors) .
Reactivity and Functionalization
- Ester Hydrolysis : The 4-carboxylate group in the target compound can be hydrolyzed to a carboxylic acid, enabling further derivatization (e.g., amide formation).
- Comparative Stability : The 1,2-dimethyl substitution enhances steric protection of the imidazole ring, reducing susceptibility to electrophilic attack compared to unsubstituted analogs .
Physicochemical Properties
Biological Activity
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is a compound belonging to the benzimidazole family, characterized by its unique fused benzene and imidazole ring structure. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C₉H₈N₂O₂
- Molecular Weight: Approximately 204.23 g/mol
- Structure: Contains methyl groups at the 1 and 2 positions of the benzimidazole ring and a carboxylate group at the 4 position.
Antitumor Activity
Recent studies on related benzimidazole compounds have highlighted their potential as antitumor agents. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines:
| Compound | IC₅₀ (µM) | Target |
|---|---|---|
| Compound A | 0.64 | MM1.S multiple myeloma |
| Compound B | 0.4 | PLK4 in HCT116 colon cancer cells |
While specific data for this compound is not yet available, its structural similarity to these active compounds suggests potential antitumor efficacy .
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. For example, some compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound C | <1 | Staphylococcus aureus (MRSA) |
| Compound D | 0.0048 | Escherichia coli |
Although direct studies on this compound are lacking, its structural features may confer similar antimicrobial properties .
Case Studies and Research Findings
A comprehensive review of the literature reveals a growing interest in benzimidazole derivatives for their therapeutic potential:
- Synthesis and Evaluation : Researchers have synthesized various benzimidazole derivatives and evaluated their biological activities. The synthesis of this compound can be achieved through established organic synthesis methods, making it accessible for further research .
- Structure-Activity Relationships (SAR) : Studies indicate that modifications in the benzimidazole structure significantly affect biological activity. For example, substituents at different positions can enhance or diminish antitumor and antimicrobial activities .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of benzimidazole derivatives to biological targets. These studies suggest that structural modifications could optimize their therapeutic efficacy .
Future Directions
The specific biological activity of this compound requires further investigation to establish its therapeutic potential fully. Future research should focus on:
- In vitro and In vivo Studies : Conducting detailed pharmacological evaluations to assess its efficacy against various cancer cell lines and microbial strains.
- Mechanistic Studies : Understanding the mechanisms through which this compound exerts its biological effects.
- Clinical Trials : If preclinical studies yield promising results, advancing toward clinical trials to evaluate safety and efficacy in humans.
Q & A
Q. What are the common synthetic routes for Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate?
The synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. A common approach involves:
- Nucleophilic substitution : Reacting a benzimidazole derivative (e.g., 1-methyl-1H-benzimidazole) with methyl chloroformate in the presence of a base like triethylamine under anhydrous conditions .
- Cyclization reactions : Using nitrobenzoate intermediates, as demonstrated in the synthesis of analogous compounds like methyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate, where formamido-nitrobenzoate precursors undergo cyclization under acidic or thermal conditions .
- Protection/deprotection strategies : For regioselective dimethylation, temporary protecting groups (e.g., phthalimido) may be employed to direct substitution at specific nitrogen positions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the positions of methyl and ester groups. For example, the methyl ester typically shows a singlet at ~3.9 ppm in ¹H NMR, while aromatic protons resonate between 7.0–8.5 ppm .
- Infrared (IR) Spectroscopy : Key peaks include C=O (ester) at ~1700 cm⁻¹ and C-N (imidazole) at ~1250 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material) and monitor reaction progress .
Q. What are the typical reaction conditions for modifying the ester group?
The ester moiety can undergo hydrolysis, aminolysis, or reduction:
- Hydrolysis : Use aqueous NaOH in methanol/THF at 60°C to yield the carboxylic acid derivative .
- Aminolysis : React with primary amines (e.g., aniline) in DMF at 80°C to form amides .
- Reduction : Employ LiAlH₄ in dry ether to reduce the ester to a primary alcohol .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of this compound?
- Molecular docking : Software like AutoDock Vina can model interactions with biological targets (e.g., angiotensin II receptors). For example, benzimidazole derivatives have shown affinity for hydrophobic pockets in enzyme active sites .
- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack .
Q. What strategies resolve contradictions in crystallographic data during structure elucidation?
- Multi-software validation : Refine X-ray diffraction data using SHELXL for small-molecule structures and cross-validate with ORTEP-3 for graphical representation to identify positional errors .
- Twinned data handling : For macromolecular complexes, use SHELXE to phase high-resolution data and resolve overlapping reflections .
Q. How can solvent and catalyst systems be optimized to improve synthesis yields?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in cyclization steps .
- Catalyst selection : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for esterification) can accelerate specific steps. For example, DMAP increases esterification efficiency by 30% compared to base-only conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
